1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole
Overview
Description
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-1H-imidazole is 272.188863393 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phenol-Imidazole Pro-ligands
A study by Bénisvy et al. (2003) discusses a phenol-imidazole pro-ligand, similar in structure to the compound . This pro-ligand was designed to undergo reversible one-electron oxidation, generating a radical cation with phenoxyl radical character. The study highlighted its potential in generating stable radical species useful in various chemical reactions (Bénisvy et al., 2003).
Imidazole Derivatives as Calcium Antagonists
Kato et al. (1999) explored thiazolidinone derivatives, structurally related to 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-1H-imidazole, as calcium antagonists. These compounds demonstrated antioxidant activity and were evaluated for their effects on coronary blood flow (Kato et al., 1999).
Dual Inhibitors of Lipoxygenase and Cyclooxygenase
Unangst et al. (1994) synthesized benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol. These compounds, related to the query compound, were studied as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential in anti-inflammatory models (Unangst et al., 1994).
Imidazolyl-salicylaldimine Iron Complexes
Yankey et al. (2014) investigated the synthesis and properties of imidazolyl-salicylaldimine iron complexes. These complexes were utilized in ethylene reactions, demonstrating the utility of imidazole derivatives in catalysis and polymerization processes (Yankey et al., 2014).
Alkylation Reaction Catalysis
Zhang et al. (2022) described the use of an imidazole-based catalyst for the alkylation reaction of phenol and tert-butyl alcohol. This study demonstrates the role of imidazole derivatives in catalyzing important chemical reactions (Zhang et al., 2022).
Ionic Liquid Catalysts in Phenol Alkylation
Elavarasan et al. (2011) focused on using ionic liquid catalysts based on imidazole for the alkylation of phenol with tert-butyl alcohol. This research highlights the utility of imidazole derivatives in enhancing reaction efficiency and selectivity (Elavarasan et al., 2011).
Corrosion Inhibition
Prashanth et al. (2021) synthesized imidazole derivatives for use as corrosion inhibitors. These compounds were effective in protecting metal surfaces, indicating the potential of imidazole derivatives in material science applications (Prashanth et al., 2021).
Properties
IUPAC Name |
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-12-15(17(2,3)4)6-7-16(14)20-11-5-9-19-10-8-18-13-19/h6-8,10,12-13H,5,9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBLJTAQPUECEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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